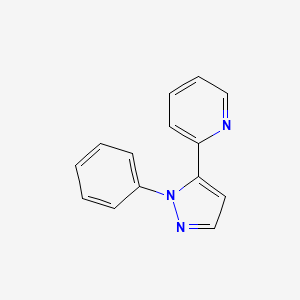
2-(1-phenyl-1H-pyrazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-phenyl-1H-pyrazol-5-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 2-(1-phenyl-1H-pyrazol-5-yl)pyridine exhibit significant anticancer properties. For example, compounds based on this structure have been evaluated for their efficacy against multiple cancer cell lines, showing promising results in inhibiting tumor growth. A notable study reported that specific derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways .
Enzyme Inhibition
Several studies have highlighted the potential of this compound as inhibitors of various enzymes. For instance, research into monoamine oxidase inhibitors has revealed that certain pyrazole derivatives can effectively inhibit both MAO-A and MAO-B isoforms, with Ki values indicating potent activity . This suggests potential therapeutic applications in treating neurological disorders.
Materials Science
Ligands in Coordination Chemistry
The compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been exploited in synthesizing novel materials with unique electronic and photophysical properties. Studies have shown that metal complexes formed with this compound demonstrate enhanced luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Photophysical Investigations
Recent investigations into the photophysical properties of pyridine-pyrazolate complexes indicate that these compounds exhibit interesting fluorescence characteristics. This has implications for their use in optoelectronic devices and as fluorescent probes in biological imaging .
Catalysis
Catalytic Applications
this compound has been utilized as a catalyst or catalyst precursor in various organic transformations. Its role in facilitating reactions such as Suzuki-Miyaura cross-coupling has been documented, showcasing its efficiency in forming carbon-carbon bonds under mild conditions . The versatility of this compound allows it to be employed in synthesizing complex organic molecules.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 10 | Apoptosis induction |
| B | HeLa | 15 | Cell cycle arrest |
| C | A549 | 12 | Inhibition of signaling pathways |
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | Ki (nM) | Selectivity |
|---|---|---|---|
| D | MAO-A | 27 | High |
| E | MAO-B | 50 | Moderate |
| F | PRMT5 | 3.1 | Very High |
Table 3: Photophysical Properties
| Complex | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| G | 550 | 45 |
| H | 600 | 38 |
| I | 650 | 50 |
Case Study 1: Anticancer Research
A comprehensive study evaluated the anticancer effects of various derivatives based on the structure of this compound against breast cancer cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug development.
Case Study 2: Catalytic Efficiency
In a series of experiments focusing on cross-coupling reactions, researchers demonstrated that using this compound as a ligand improved reaction yields significantly compared to traditional catalysts. The findings highlight its potential for application in industrial synthesis processes.
属性
CAS 编号 |
1269292-99-0 |
|---|---|
分子式 |
C14H11N3 |
分子量 |
221.263 |
IUPAC 名称 |
2-(2-phenylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)17-14(9-11-16-17)13-8-4-5-10-15-13/h1-11H |
InChI 键 |
HUJQPXVYJNYUQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=N3 |
同义词 |
2-(1-phenyl-1H-pyrazol-5-yl)pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















